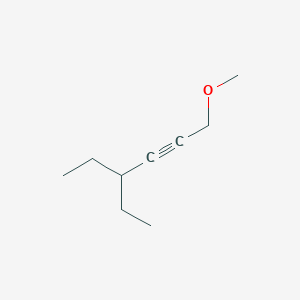

4-Ethyl-1-methoxyhex-2-yne

Description

Structure

3D Structure

Properties

CAS No. |

61786-55-8 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

4-ethyl-1-methoxyhex-2-yne |

InChI |

InChI=1S/C9H16O/c1-4-9(5-2)7-6-8-10-3/h9H,4-5,8H2,1-3H3 |

InChI Key |

WVSVBMSGDDXSDE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C#CCOC |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity of 4 Ethyl 1 Methoxyhex 2 Yne

Electrophilic Additions to the Internal Alkyne Moiety

Electrophilic additions are hallmark reactions of alkynes. The process typically begins with the attack of the alkyne's π-electrons on an electrophile, leading to the formation of an intermediate that is subsequently attacked by a nucleophile.

Regioselectivity and Stereoselectivity in HX and X₂ Additions

The addition of hydrogen halides (HX) and halogens (X₂) to 4-Ethyl-1-methoxyhex-2-yne exemplifies the principles of regioselectivity and stereoselectivity in alkyne chemistry.

Hydrogen Halide (HX) Addition: The reaction of an unsymmetrical internal alkyne with HX proceeds through a vinyl cation intermediate. fiveable.me The proton (H⁺) adds to one of the sp-hybridized carbons, and the stability of the resulting vinyl cation dictates the regioselectivity of the reaction, in accordance with Markovnikov's rule. fiveable.melibretexts.orglumenlearning.comlumenlearning.com For this compound, protonation can occur at either C2 or C3, leading to two potential vinyl cations. The relative stability of these cations is influenced by the electronic effects of the neighboring substituents: the methoxymethyl group at C1 and the ethyl group at C4. The addition of HX to asymmetrical internal alkynes often results in a mixture of isomeric products. libretexts.orglibretexts.org The subsequent attack by the halide ion (X⁻) typically occurs in an anti fashion to the initial proton addition, though mixtures of syn and anti addition can occur, leading to both E and Z isomers. libretexts.org

Halogen (X₂) Addition: The addition of halogens like Br₂ or Cl₂ to an internal alkyne generally proceeds through a cyclic halonium ion intermediate. libretexts.orglibretexts.org This intermediate is then attacked by a halide ion in an Sₙ2-like fashion. libretexts.orglibretexts.org This mechanism dictates a strong preference for anti-addition, where the two halogen atoms add to opposite faces of the alkyne. fiveable.melibretexts.orgopenochem.org In the case of this compound, this results in the formation of a trans-dihaloalkene.

| Reagent | Intermediate | Key Mechanistic Feature | Predicted Product(s) |

|---|---|---|---|

| HX (e.g., HBr) | Vinyl Cation | Markovnikov's Rule; Mixture of syn and anti addition | Mixture of (E/Z)-3-bromo-4-ethyl-1-methoxyhex-2-ene and (E/Z)-2-bromo-4-ethyl-1-methoxyhex-3-ene |

| X₂ (e.g., Br₂) | Cyclic Bromonium Ion | Anti-addition | (E)-2,3-dibromo-4-ethyl-1-methoxyhex-2-ene |

Hydration Reactions and Keto-Enol Tautomerization Pathways

The acid-catalyzed hydration of alkynes is a fundamental transformation that converts the triple bond into a carbonyl group. jove.com This reaction is typically catalyzed by strong acids, often with the addition of a mercuric salt (HgSO₄) to increase the reaction rate, as alkynes are less reactive than alkenes towards hydration. jove.comlumenlearning.comjove.com

For an unsymmetrical internal alkyne such as this compound, the initial addition of water across the triple bond is generally non-regioselective. jove.comlibretexts.org This means that the hydroxyl group can add to either C2 or C3, leading to the formation of two different enol intermediates.

These enol intermediates are unstable and rapidly interconvert to their more stable constitutional isomers, ketones, through a process called keto-enol tautomerization. jove.comlumenlearning.comlibretexts.org This tautomerism involves the migration of a proton and a shift in the position of the double bond. jove.com The equilibrium almost always heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. jove.com Consequently, the hydration of this compound is expected to yield a mixture of two isomeric ketones: 4-ethyl-1-methoxyhexan-2-one and 4-ethyl-1-methoxyhexan-3-one. jove.comchemistrysteps.comyoutube.com

Nucleophilic Additions to the Alkynyl Ether System

The electronic nature of the triple bond also allows for nucleophilic additions, particularly when catalyzed by transition metals. The presence of the methoxy (B1213986) group in this compound can significantly influence these reactions.

Hydroalkoxylation and Hydroamination Reactions

Hydroalkoxylation is the addition of an alcohol (R-OH) across the alkyne triple bond to form vinyl ethers. This transformation is often catalyzed by transition metals such as gold, rhodium, or iridium. mdpi.comdntb.gov.uaresearchgate.net The reaction provides atom-economical access to valuable vinyl ether building blocks. mdpi.com For unsymmetrical internal alkynes, controlling the regioselectivity of the alcohol addition is a key challenge, often influenced by the electronic and steric properties of both the alkyne substituents and the catalyst system. researchgate.net

Hydroamination involves the addition of an amine (R-NH₂) across the triple bond. researchgate.net This reaction can be catalyzed by a range of metals, including gold and copper, and provides a direct route to enamines and imines. nih.govthieme-connect.com With unsymmetrical internal alkynes, achieving high regioselectivity is crucial and often depends on the electronic properties of the alkyne and the specific catalyst employed. nih.govthieme-connect.com Some catalytic systems have demonstrated excellent control, leading to the formation of a single major regioisomer. nih.gov

Role of the 1-Methoxy Group in Modulating Reaction Pathways

The 1-methoxy group (-OCH₃) in this compound is expected to play a significant role in directing the outcome of nucleophilic additions. Its influence can be attributed to both electronic and steric effects.

Electronic Effects: The oxygen atom of the methoxy group is electron-withdrawing via induction but can be electron-donating through resonance. This duality can affect the electron density of the adjacent triple bond, potentially influencing the regioselectivity of nucleophilic attack. In metal-catalyzed reactions, the electronic nature of the substituents can guide the regioselective hydrometalation step. nih.gov

Steric Effects: The size of the methoxymethyl group relative to the sec-butyl group at the other end of the alkyne can influence the approach of the nucleophile or the metal catalyst. nih.govresearchgate.net Catalysts or reagents may preferentially interact with the less sterically hindered side of the alkyne.

Coordinating Effects: The oxygen atom of the ether can act as a Lewis base, potentially coordinating to a metal catalyst. This chelation effect can direct the catalyst to one face of the alkyne, thereby controlling the regioselectivity and stereoselectivity of the addition.

Radical Reactions and Mechanistic Pathways

In addition to ionic mechanisms, the alkyne moiety can participate in radical reactions. These reactions proceed through distinct mechanistic pathways, often leading to products with different regioselectivity compared to their electrophilic counterparts.

A classic example is the anti-Markovnikov addition of HBr in the presence of peroxides. libretexts.orglibretexts.org The reaction is initiated by the homolytic cleavage of the peroxide, which generates a bromine radical. curlyarrows.comyoutube.com This radical adds to the alkyne triple bond to form the most stable vinyl radical intermediate. For this compound, the bromine radical can add to C2 or C3. The relative stability of the resulting vinyl radicals will determine the major product. The subsequent abstraction of a hydrogen atom from HBr by the vinyl radical completes the propagation cycle. curlyarrows.com This pathway typically results in a mixture of E and Z isomers. libretexts.orglumenlearning.comlibretexts.org

Recent advancements in organic synthesis have highlighted the utility of radical transformations involving internal alkynes. rsc.orgresearchgate.net These methods often employ oxidants, visible-light photocatalysis, or electrocatalysis to generate reactive radical intermediates that can add across the triple bond, enabling the formation of complex molecular structures. rsc.orgrsc.org The regioselectivity in these radical additions can often be controlled by the electronic properties of the alkyne substrate. rsc.org

| Reaction Type | Reagent(s) | Key Mechanistic Feature | Potential Product Class |

|---|---|---|---|

| Hydroalkoxylation | R-OH, Metal Catalyst | Nucleophilic attack on activated alkyne | Vinyl Ethers |

| Hydroamination | R₂NH, Metal Catalyst | Nucleophilic attack on activated alkyne | Enamines / Imines |

| Radical Addition of HBr | HBr, Peroxides (ROOR) | Formation of most stable vinyl radical | Anti-Markovnikov Bromoalkene |

Sigmatropic Rearrangements of 1-Alkynyl Ethers (e.g.,frontiersin.orgiith.ac.in-Sigmatropic Rearrangements)

While -sigmatropic rearrangements are more commonly associated with allyl alkynyl ethers nih.gov, 1-alkynyl ethers bearing adjacent allylic protons can theoretically undergo frontiersin.org-sigmatropic rearrangements, such as the Wittig rearrangement. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.org In the context of this compound, this would necessitate the formation of a carbanion at the carbon adjacent to the ether oxygen (C1).

The generic mechanism for a frontiersin.org-Wittig rearrangement involves the deprotonation of an allylic ether to form a carbanion, which then undergoes a concerted, pericyclic rearrangement through a five-membered cyclic transition state to yield a homoallylic alcohol. organic-chemistry.orgwikipedia.org For this compound, the analogous rearrangement would be initiated by treatment with a strong base to deprotonate the methoxy group, which is not a typical substrate for this reaction.

A more plausible sigmatropic rearrangement for a related structure would be the frontiersin.org-Wittig rearrangement of an allylic ether containing an alkyne, which serves as a resonance-stabilizing group for the carbanion. libretexts.org In such cases, the reaction proceeds rapidly at low temperatures and with a high degree of stereocontrol. wikipedia.org The transition state is proposed to be a five-membered, envelope-like structure. wikipedia.org

It is important to note that frontiersin.orgbohrium.com-rearrangements can be a competitive process, particularly at higher temperatures. wikipedia.org The synthetic utility of these rearrangements is significant, as they allow for the formation of new carbon-carbon bonds and the generation of specific olefin geometries and stereocenters. organic-chemistry.org

Transition-Metal-Catalyzed Transformations of the this compound Core

The carbon-carbon triple bond in this compound is a versatile functional group that can participate in a wide array of transition-metal-catalyzed transformations. mdpi.commdpi.comresearchgate.net These reactions offer powerful methods for constructing complex molecular architectures with high efficiency and selectivity.

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another heteroatom-containing group across the alkyne. These processes are fundamental in organic synthesis for the creation of functionalized alkenes.

The hydroboration of alkynes is a primary method for the synthesis of vinylborane compounds, which are valuable synthetic intermediates. bohrium.com The reaction's regio- and stereoselectivity are highly dependent on the catalyst employed. bohrium.com While uncatalyzed hydroboration can have limitations, the use of transition metal catalysts allows for precise control over the stereochemical outcome, leading to either syn- or anti-addition products. bohrium.com

A variety of metals, including noble metals (Pd, Rh, Ir, Ru, Pt, Au, Ag) and 3d transition metals (Ti, Mn, Fe, Co, Ni, Cu, Zn), have been shown to catalyze the syn-hydroboration of alkynes. bohrium.com Copper catalysts, in particular, are noted for their high stereo- and regioselectivity. bohrium.comacs.org The classical hydroboration of alkynes typically results in a cis-addition of the B-H bond. researchgate.net Iron-catalyzed hydroboration has also been developed as a highly chemo-, regio-, and stereoselective method for synthesizing vinyl boronic esters. rsc.org

For an internal alkyne like this compound, hydroboration can lead to a mixture of regioisomers. The directing effect of the methoxy group and the steric bulk of the ethyl group at the C4 position would influence the regiochemical outcome of the boron addition.

| Catalyst Type | Predominant Stereochemistry | Potential Regioisomers for this compound |

| Rhodium, Iridium | syn-addition | Boron at C2 or C3 |

| Ruthenium | anti-addition | Boron at C2 or C3 |

| Copper | High syn-selectivity | Boron likely directed by the ether oxygen |

| Iron | High syn-selectivity | Boron at C2 or C3 |

Hydrosilylation has emerged as a key strategy for the synthesis of organosilanes, with a growing emphasis on the use of earth-abundant transition metals like iron, cobalt, and nickel to enhance sustainability. nih.govresearchgate.netprinceton.edu The dihydrosilylation of alkynes, which installs two silyl groups across the triple bond, broadens the synthetic applications of this methodology. frontiersin.orgnih.gov

Catalysts based on Fe, Co, and Ni have provided effective platforms for these transformations under mild conditions, often with distinct regioselectivity. frontiersin.orgnih.gov Cobalt catalysis has been particularly dominant in the development of alkyne dihydrosilylation. frontiersin.orgnih.gov A common feature of many of these catalytic systems is the requirement for a reductant to activate the precatalyst to a low-valent species, often necessitating an inert atmosphere. frontiersin.orgnih.gov

The application of an iron-based catalyst for the dihydrosilylation of this compound would represent a sustainable and atom-economical approach to disilylalkanes. nih.gov

| Metal Catalyst | Key Features | Potential Products with this compound |

| Iron | Abundant, low cost, low toxicity | Vicinal disilylalkane |

| Cobalt | Wide spectrum of transformations, diverse selectivity | Vicinal disilylalkane |

| Nickel | Often requires a reductant for activation | Vicinal disilylalkane |

The alkyne functionality in this compound can participate in various cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which leads to the formation of 1,2,3-triazoles. mdpi.com These triazoles are important structural motifs in medicinal chemistry and materials science. mdpi.com

Mechanochemical approaches to CuAAC have been developed, sometimes utilizing a copper coil surface as the catalyst, which can offer advantages such as shorter reaction times and high yields. mdpi.com Other cycloaddition reactions, such as the [4+2] cycloaddition of alkyne units, can provide direct access to bicyclic aromatic and heteroaromatic products. researchgate.net

Transition-metal-catalyzed annulation and carbocyclization reactions of alkynes provide efficient routes to carbocyclic and heterocyclic frameworks. These reactions involve the formation of multiple carbon-carbon bonds in a single synthetic operation. While specific examples involving this compound are not prevalent in the literature, the general reactivity patterns of alkynyl ethers suggest their potential as substrates in such transformations. For instance, the [4+2] cycloaddition of enyne units can lead to the formation of bicyclic aromatic compounds. researchgate.net

Absence of Published Research Hinders Mechanistic Analysis of this compound

The inquiry into the "," with a specific focus on "Oxidative Coupling and Functionalization," could not be fulfilled due to the absence of primary literature sources. The generation of a scientifically accurate and detailed article, as outlined in the initial request, is contingent upon the existence of such foundational research. Without experimental data, including reaction conditions, catalysts, yields, and product characterization, any attempt to describe the oxidative coupling and functionalization of this compound would be purely speculative and would not meet the required standards of scientific accuracy.

Further searches for the reactivity of analogous structures or related alkoxyalkynes did not yield specific information that could be directly and accurately extrapolated to this compound without engaging in unsubstantiated assumptions. The strict adherence to the requested subject matter, focusing solely on this specific compound, precludes the inclusion of more general or tangential information.

Therefore, the requested article section, including detailed research findings and data tables on the oxidative coupling and functionalization of this compound, cannot be provided at this time. The scientific community has not, to date, published research that would enable a comprehensive and factual discussion of this specific area of its chemical reactivity.

Stereochemical and Regiochemical Control in 4 Ethyl 1 Methoxyhex 2 Yne Reactions

Factors Governing Regioselectivity in Asymmetric Additions to Internal Alkynes

The addition of reagents across the unsymmetrical triple bond of 4-Ethyl-1-methoxyhex-2-yne can, in principle, yield two different regioisomers. The control over which isomer is formed, known as regioselectivity, is dictated by a combination of electronic and steric factors, as well as the nature of the catalyst employed. researchgate.netnih.gov

Electronic Effects: The methoxy (B1213986) group at the 1-position exerts an electron-donating inductive effect, which can influence the electron density of the alkyne. However, in many transition-metal-catalyzed reactions, the primary electronic driver for regioselectivity is the ability of a substituent to stabilize a partial positive charge in the transition state. nih.gov For this compound, the carbon atom at the 3-position is closer to the electron-withdrawing influence of the ether oxygen, while the carbon at the 2-position is flanked by simple alkyl groups. In metal-hydride insertions, the regioselectivity is often governed by the electronic bias of the alkyne. nih.gov

Steric Effects: Steric hindrance plays a crucial role in determining the regiochemical outcome. mit.edu The substituent groups on either side of the alkyne in this compound are the propargylic methoxy group and a secondary carbon attached to an ethyl group. The relative steric bulk of these groups can direct the incoming reagent to the less hindered face of the alkyne. nih.govmit.edu In many catalytic systems, such as nickel-catalyzed hydroalkylation, migratory insertion into the alkyne can be governed by the steric demand between the alkyne substituents and the incoming metal-alkyl species, potentially leading to regioselectivity opposite to that predicted by electronic effects alone. nih.gov

Catalyst and Ligand Control: The choice of transition metal catalyst and its associated ligands is a powerful tool for controlling regioselectivity. nih.gov For instance, in rhodium-catalyzed cycloadditions, both the ligand and the substrate's electronic properties control the regioselective insertion of the alkyne. nih.gov Similarly, in hydroarylation reactions, the use of specific catalysts can overcome the inherent electronic or steric bias of the alkyne. acs.org For heteroatom-functionalized alkynes like this compound, the coordination of the methoxy group's oxygen atom to the metal center can play a critical role in directing the catalyst and achieving high regioselectivity. nih.gov

The following table illustrates hypothetical regiochemical outcomes in a catalyzed hydroboration reaction of this compound, demonstrating how catalyst choice can influence the site of boron addition.

| Catalyst System | Major Regioisomer | Regioisomeric Ratio (A:B) | Reference Principle |

| Dicyclohexylborane (BH3 complex) | Isomer A (Boron at C-2) | 75:25 | Steric control; boron adds to the less hindered carbon. mit.edu |

| Catecholborane / Rh(I) catalyst | Isomer B (Boron at C-3) | 10:90 | Catalyst-directed; coordination may favor addition proximal to the ether. acs.org |

| 9-BBN | Isomer A (Boron at C-2) | 95:5 | High steric demand of the reagent dominates regioselectivity. mit.edu |

Isomer A: Boron adds to the carbon adjacent to the ethyl group. Isomer B: Boron adds to the carbon adjacent to the methoxyethyl group.

Diastereoselective and Enantioselective Transformations Involving the Alkyne and Ether Functionalities

Transformations that create new stereocenters from this compound can be controlled to produce specific diastereomers or enantiomers. This is often achieved using chiral catalysts or reagents that interact with the alkyne and the existing functionalities.

Diastereoselectivity: In reactions such as reduction or hydration, the delivery of atoms across the alkyne can occur in a syn or anti fashion, leading to (Z)- or (E)-alkene diastereomers, respectively. For example, catalytic hydrogenation using Lindlar's catalyst typically results in syn-addition of hydrogen, producing the (Z)-alkene. Conversely, dissolving metal reductions tend to yield the (E)-alkene. The methoxy group can also direct the stereochemistry. In heteroatom-assisted hydroalkynylation reactions catalyzed by rare-earth metals, the coordination of the ether oxygen to the metal center is crucial for achieving high syn-stereoselectivity. nih.gov

Enantioselectivity: Creating chiral centers with high enantiomeric excess (ee) from an achiral starting material like this compound requires the use of a chiral catalyst or auxiliary. For instance, an iridium-catalyzed stereoselective coupling of alkynes with allylic ethers can generate products with excellent enantioselectivities. organic-chemistry.orgnih.gov In such reactions, the catalyst plays a dual role, facilitating both the activation of the alkyne and the generation of the coupling partner's reactive species, all within a chiral environment. nih.gov Synergistic catalysis, using a combination of a transition metal and an organocatalyst, can also be employed to achieve high enantio- and diastereoselectivity in the coupling of alkynes and aldehydes. escholarship.org

A hypothetical enantioselective hydroamination of this compound is presented below, showing the effect of different chiral ligands on the stereochemical outcome.

| Catalyst/Ligand | Diastereoselectivity (Z/E) | Enantiomeric Excess (% ee) | Reference Principle |

| Ni(COD)2 / (R)-BINAP | >98:2 (Z) | 92% (R) | Chiral phosphine (B1218219) ligands create an asymmetric environment. nih.gov |

| Ni(COD)2 / (S)-BINAP | >98:2 (Z) | 93% (S) | The opposite enantiomer of the ligand yields the opposite product enantiomer. escholarship.org |

| Rh(I) / (R,R)-DIOP | 5:95 (E) | 85% (S) | Different metal/ligand combinations can alter both diastereoselectivity and enantioselectivity. nih.gov |

Influence of Substituents (e.g., Ethyl and Methoxy) on Stereochemical Outcomes and Isomer Formation

The specific substituents on this compound—the ethyl group at the chiral center precursor and the methoxy group on the side chain—exert profound control over reaction outcomes.

The ethyl group primarily contributes through its steric bulk. In reactions where steric hindrance is the dominant factor, the incoming reagent will preferentially attack the opposite face of the developing stereocenter or the less crowded carbon of the alkyne. nih.govmit.edu

The methoxy group has a more complex influence. Its oxygen atom can act as a Lewis base, coordinating to a metal catalyst. This directing-group effect can lock the substrate into a specific conformation during the transition state, leading to high levels of stereocontrol. nih.gov This is particularly effective in reactions catalyzed by metals that have a high affinity for oxygen, such as rhodium, iridium, or rare-earth metals. nih.govnih.gov This coordination can override default steric preferences, forcing the reaction to proceed with a specific regio- or stereochemistry that would otherwise be disfavored. nih.gov For example, in a heteroatom-assisted reaction, the delivery of a reagent from the metal center will occur on the same face as the coordinating ether group, controlling the facial selectivity of the addition.

Strategies for Stereo-Divergent Functionalization of Alkynes

Stereo-divergent synthesis provides access to multiple stereoisomers of a product from a single starting material like this compound by carefully modifying the reaction conditions. nih.gov This approach enhances synthetic efficiency and allows for the creation of diverse molecular libraries. nih.gov

Key strategies include:

Catalyst Control: Using different metal catalysts or ligands can switch the stereochemical outcome. For example, a cobalt-catalyzed system for the arylcyanation of alkynes can switch between cis and trans selectivity by the addition of a Lewis acid co-catalyst. nih.gov Similarly, a dual-catalyst protocol using rhodium and an amine organocatalyst allows access to all possible stereoisomers in the coupling of aldehydes and alkynes by simply changing the chirality of each catalyst. escholarship.org

Reaction Condition Modification: Changes in solvent, temperature, or additives can favor different reaction pathways, leading to different isomers.

Dual-Catalytic Systems: The combination of two distinct catalytic cycles, such as photoredox catalysis with nickel hydride catalysis, can provide a versatile strategy for controlling stereoselectivity between (E) and (Z) alkene products. nih.gov Another approach involves combining organometallic and energy transfer catalysis to achieve stereodivergence. nih.gov

The table below conceptualizes a stereo-divergent hydroalkylation of this compound to form different alkene isomers.

| Catalyst System | Additive | Predominant Isomer | Reference Principle |

| Palladium / Ligand A | None | (Z)-alkene | Syn-addition pathway is favored. nih.gov |

| Palladium / Ligand A | Lewis Acid (e.g., Zn(OTf)2) | (E)-alkene | Additive alters the mechanism to favor an anti-addition pathway. nih.gov |

| Iridium Photocatalyst / Ni-catalyst | Blue Light | (Z)-alkene | Photoinduced dual-catalytic system favoring one isomer. nih.govnih.gov |

| Iridium Photocatalyst / Ni-catalyst | Different Ligand / Quencher | (E)-alkene | Modification of the catalytic system reverses stereoselectivity. nih.govnih.gov |

By leveraging these strategies, chemists can precisely control the three-dimensional structure of the products formed from this compound, tailoring the molecule for specific applications.

Advanced Spectroscopic Characterization and Reaction Elucidation of 4 Ethyl 1 Methoxyhex 2 Yne Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Mechanistic Analysis

NMR spectroscopy is a paramount tool for the elucidation of the molecular structure of organic compounds in solution. For complex molecules like derivatives of 4-Ethyl-1-methoxyhex-2-yne, one-dimensional (1D) spectra are often insufficient, necessitating the use of two-dimensional (2D) techniques to resolve overlapping signals and establish definitive atomic connectivity.

The ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of each nucleus. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic structure surrounding the atom.

For the parent compound, this compound, the proton and carbon chemical shifts can be predicted based on the influence of the methoxy (B1213986) and alkynyl functional groups. The protons on the carbon adjacent to the ether oxygen (C1) are expected to be deshielded and appear in the range of 3.3–4.5 ppm. libretexts.org The methoxy protons themselves would present as a sharp singlet around 3.3 ppm. uobasrah.edu.iq Protons on the ethyl group and the chiral center (C4) would resonate in the aliphatic region (0.7-1.8 ppm). libretexts.org

In the ¹³C NMR spectrum, the alkynyl carbons (C2 and C3) are characteristically found in the midfield region, typically between 70 and 110 ppm. oregonstate.edu The carbon atom of the methoxy group is expected around 55-80 ppm, while the carbon adjacent to the ether oxygen (C1) would also fall within this range. oregonstate.edu The remaining aliphatic carbons of the ethyl and hexynyl chain appear in the upfield region of the spectrum. Due to differences in acquisition parameters, quaternary carbons, such as the chiral center C4 if fully substituted in a derivative, often show weaker signals compared to protonated carbons. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to tetramethylsilane (B1202638) (TMS).

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (-CH₂) | ~3.4 - 3.6 | ~70 - 75 |

| C2 (-C≡) | - | ~75 - 85 |

| C3 (≡C-) | - | ~80 - 90 |

| C4 (-CH-) | ~2.2 - 2.5 | ~30 - 35 |

| C5 (-CH₂) of Ethyl | ~1.4 - 1.6 | ~25 - 30 |

| C6 (-CH₃) of Ethyl | ~0.9 - 1.1 | ~10 - 15 |

| C1' (-CH₂) | ~1.4 - 1.6 | ~25 - 30 |

| C2' (-CH₃) | ~0.9 - 1.1 | ~10 - 15 |

| Methoxy (-OCH₃) | ~3.3 | ~58 - 60 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals predicted in Table 1 and for determining the compound's connectivity and stereochemistry. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on C4, C5, and C6 of the ethyl group, as well as between the protons on C4 and its adjacent methylene (B1212753) group. This confirms the ethyl substituent and its point of attachment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). nanalysis.comcolumbia.edu Each cross-peak in an HSQC spectrum connects a proton signal on one axis to the carbon signal on the other axis, allowing for the definitive assignment of which protons are attached to which carbons. columbia.edu This is invaluable for assigning the complex aliphatic signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.educolumbia.edu This is a powerful tool for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the methoxy protons to the C1 carbon, and from the C1 protons to the alkynyl C2 carbon, establishing the connectivity of the methoxyethyl fragment to the alkyne.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly important for determining the stereochemistry of derivatives. For example, in a reaction product where a new stereocenter is formed relative to the existing one at C4, NOESY can reveal the relative configuration by showing spatial proximity between protons on the different chiral centers.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediate Identification and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. nih.gov For the products of reactions involving this compound, HRMS serves as a definitive confirmation of their identity by matching the experimentally measured mass to the calculated mass for the expected molecular formula.

Furthermore, HRMS, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is a powerful method for detecting and characterizing transient reaction intermediates. nih.govrsc.org In complex reaction pathways, intermediates may exist at very low concentrations and have short lifetimes, making them difficult to observe by NMR. ESI-HRMS can trap these species as ions and analyze them, providing crucial snapshots of the reaction mechanism. rsc.org For example, in metal-catalyzed additions to the alkyne functionality of this compound, organometallic intermediates could be identified, shedding light on the catalytic cycle. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and monitoring their transformation during a chemical reaction.

Infrared (IR) Spectroscopy: The internal C≡C triple bond in this compound gives rise to a characteristic stretching vibration. For internal alkynes, this absorption is typically found in the 2100-2260 cm⁻¹ region. libretexts.orgorgchemboulder.com However, if the substitution around the alkyne is relatively symmetric, the change in dipole moment during the vibration is small, resulting in a weak or sometimes absent IR absorption band. libretexts.org The C-O stretching vibration of the ether group is expected to produce a strong band in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is often more sensitive to the C≡C stretch of symmetrically substituted internal alkynes. libretexts.org This is because the polarizability of the triple bond changes significantly during the vibration, leading to a strong Raman signal even when the IR absorption is weak. researchgate.netacs.org Therefore, Raman spectroscopy is an excellent tool for confirming the presence of the alkyne functional group and monitoring its reactions, such as reduction to an alkene or alkane, where the characteristic alkyne signal would disappear.

The combination of IR and Raman provides a comprehensive vibrational analysis. ed.gov Monitoring the disappearance of the alkyne band and the appearance of new bands (e.g., C=C stretch around 1620-1680 cm⁻¹ for an alkene product) allows for real-time tracking of reaction progress.

Table 2: Key Vibrational Frequencies for this compound Characteristic vibrational modes and their expected spectral regions.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| Alkyne (C≡C) | Stretching | 2100 - 2260 | 2100 - 2260 | Weak to Medium (IR), Strong (Raman) |

| Ether (C-O-C) | Stretching | 1050 - 1150 | - | Strong (IR) |

| Alkyl (C-H) | Stretching | 2850 - 3000 | 2850 - 3000 | Strong (IR), Strong (Raman) |

X-ray Crystallography for Absolute Stereochemical Determination of Crystalline Derivatives

While NMR techniques like NOESY can provide information about relative stereochemistry, the unambiguous determination of the absolute configuration of a chiral molecule requires X-ray crystallography. acs.org The parent compound, this compound, contains a stereocenter at the C4 position. If this compound, or a derivative formed during a reaction, can be prepared as a high-quality single crystal, X-ray diffraction analysis can map the precise three-dimensional arrangement of its atoms. researchgate.net

This technique is the gold standard for structural determination, providing accurate bond lengths, bond angles, and the absolute configuration (R or S) of every chiral center in the molecule, provided that anomalous dispersion methods can be applied. libretexts.org This is particularly critical in asymmetric synthesis, where establishing the stereochemical outcome of a reaction is essential. The crystallographic data not only confirms the structure but also provides insights into intermolecular interactions and packing in the solid state. acs.org

Computational Chemistry Investigations of 4 Ethyl 1 Methoxyhex 2 Yne Reactivity and Selectivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to map out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the characterization of transition states.

DFT calculations are instrumental in identifying the rate-determining step of a reaction by calculating the energy barriers of each elementary step. For instance, in transition metal-catalyzed reactions involving alkynyl ethers, DFT can be used to model the entire catalytic cycle. A study on the bimetallic Pd-Zn-catalyzed cycloaddition of alkynyl aryl ethers with internal alkynes revealed that the C-H bond activation step is the rate-determining transition state, with a calculated energy barrier of 29.9 kcal/mol. rsc.org This high barrier explains the need for elevated temperatures in the experimental setup.

To illustrate how such data is typically presented, the following table provides hypothetical energy barriers for a reaction involving an alkynyl ether, calculated at a common DFT level of theory.

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |

| Step 1: Oxidative Addition | TS1 | 15.2 |

| Step 2: Alkyne Insertion | TS2 | 22.5 |

| Step 3: Reductive Elimination | TS3 | 18.7 |

In this hypothetical example, the alkyne insertion (Step 2) would be identified as the rate-determining step due to its higher energy barrier.

The electronic properties of reactants and transition states, as elucidated by DFT, are crucial for understanding reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. wikipedia.org The energy and spatial distribution of these orbitals can predict the feasibility and regioselectivity of a reaction. For example, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other is often the dominant factor. acs.org

DFT calculations can provide the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally indicates higher reactivity. The relative sizes of the orbital lobes on different atoms can be used to predict regioselectivity. For instance, in a gold-catalyzed reaction, FMO analysis can rationalize the observed regioselectivity by showing the dominant stabilizing interactions between the frontier orbitals of the reactants. researchgate.net

Below is a table of hypothetical FMO data for 4-Ethyl-1-methoxyhex-2-yne and a generic dienophile, which would be used to predict reactivity in a Diels-Alder reaction.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -8.5 | 1.2 | 9.7 |

| Dienophile | -9.8 | -0.5 | 9.3 |

The interaction between the HOMO of the alkynyl ether and the LUMO of the dienophile would be the primary interaction controlling the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, with its rotatable bonds, MD simulations can provide a detailed understanding of its conformational landscape and how it interacts with other molecules, such as solvents or reactants.

MD simulations can identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might need to adopt a specific conformation to react. For flexible cyclic ethers, MD simulations have been used to determine the ratios of different conformations and their average lifetimes. nih.gov Such studies reveal that even though a particular conformation might be the global minimum in the gas phase, intermolecular interactions in solution can favor other conformations. For example, in an aqueous solution of 1,3-propanediol, the conformation without an intramolecular hydrogen bond was found to be predominant, contrary to gas-phase calculations. nih.gov

Quantum Chemical Descriptors for Predicting Regioselectivity and Stereoselectivity of Alkynyl Ethers

Beyond FMO analysis, various quantum chemical descriptors derived from DFT calculations can be used to predict the regioselectivity and stereoselectivity of reactions involving alkynyl ethers. These descriptors include atomic charges, electrophilicity/nucleophilicity indices, and Fukui functions, which indicate the most likely sites for electrophilic or nucleophilic attack.

For example, the global electrophilicity index can be used to classify reactants in Diels-Alder reactions. researchgate.net In the context of alkynyl ethers, the regioselectivity of additions across the triple bond can be predicted by analyzing the local electrophilicity or nucleophilicity at the two alkyne carbons. A study on the cycloisomerization of alkynyl diols demonstrated that the stereochemical outcome could be rationalized by considering the specific conformations and electronic properties of the starting materials. nih.gov

The following table presents hypothetical Mulliken charges and Fukui indices for the alkyne carbons of this compound, which would be used to predict the site of nucleophilic attack.

| Atom | Mulliken Charge | Fukui Index (f-) for Nucleophilic Attack |

| C2 | 0.15 | 0.25 |

| C3 | -0.05 | 0.10 |

Based on this hypothetical data, a nucleophile would be predicted to preferentially attack the more electrophilic C2 atom, which also has a higher Fukui index for nucleophilic attack.

Catalytic Cycle Analysis in Transition Metal-Mediated Transformations

Many important reactions of alkynyl ethers are catalyzed by transition metals. rsc.orgnih.gov DFT calculations are an invaluable tool for elucidating the mechanisms of these complex, multi-step catalytic cycles. By calculating the energies of all intermediates and transition states, researchers can construct a complete energy profile of the catalytic cycle.

This analysis allows for the identification of the turnover-limiting step and can explain the role of the catalyst and any co-catalysts or additives. For example, in a study of a Pd-catalyzed isomerization of alkynyl alcohols, computational investigations revealed an unorthodox phosphine-assisted deprotonation step as being crucial for the reactivity and selectivity. unige.ch Similarly, in a gold-catalyzed coupling of alkynyl thioethers, DFT calculations detailed the formation of an α-imino α′-sulfenyl gold carbene complex, which was key to understanding the subsequent reaction pathways. acs.org

Synthetic Applications and Derivatization Strategies for 4 Ethyl 1 Methoxyhex 2 Yne

Utilization as a Building Block in Complex Molecule Synthesis

Following a comprehensive review of available scientific literature, no specific examples or detailed research findings on the utilization of 4-Ethyl-1-methoxyhex-2-yne as a building block in the synthesis of complex molecules have been identified. While the structural motifs of an internal alkyne and a methoxy (B1213986) ether suggest potential for various carbon-carbon and carbon-heteroatom bond-forming reactions, published studies detailing its application in multi-step total synthesis or the construction of intricate molecular architectures are not available.

Convergent and Divergent Synthesis Pathways Leveraging the Alkyne and Ether Groups

There is no specific information available in the scientific literature regarding the application of this compound in convergent or divergent synthesis strategies. The bifunctional nature of the molecule, containing both an alkyne and an ether, theoretically allows for independent or sequential reactions. However, no published research demonstrates the strategic use of this compound to create a variety of structurally related products from a common intermediate (divergent synthesis) or to combine complex fragments in the later stages of a synthesis (convergent synthesis).

Chemo- and Stereoselective Functionalization of the Hexyne Backbone for Diversity-Oriented Synthesis

No research articles or reviews were found that describe the chemo- and stereoselective functionalization of the this compound backbone for the purpose of diversity-oriented synthesis. The development of selective reactions that could, for example, functionalize one propargylic position over the other, or control the stereochemistry of additions across the alkyne in this specific substrate, has not been reported.

Cascade and Tandem Reactions Initiated by the Alkynyl Ether Functionality

Detailed studies on cascade or tandem reactions specifically initiated by the alkynyl ether functionality within this compound are not present in the current body of scientific literature. While the general reactivity of alkynyl ethers can lead to complex transformations, including sigmatropic rearrangements and cycloadditions, these have not been documented for this particular compound.

Integration into Polymeric Materials and Functionalized Scaffolds

There is no available research detailing the integration of this compound into polymeric materials or its use in the creation of functionalized scaffolds. The alkyne group presents a potential site for polymerization or for attachment to other materials via click chemistry, but no studies have been published that demonstrate these applications for this specific molecule.

Due to the absence of specific research on the synthetic applications of this compound, no data tables of research findings can be generated.

Future Research Directions in 4 Ethyl 1 Methoxyhex 2 Yne Chemistry

Development of Novel Catalytic Systems for Enhanced Atom Economy and Sustainability

Future research will likely prioritize the discovery of new catalytic systems that maximize atom economy in reactions involving 4-Ethyl-1-methoxyhex-2-yne. acs.org The principle of atom economy, which emphasizes the conversion of the maximum mass of reactants into the desired product, is central to sustainable chemistry. jetir.org Current research in alkyne chemistry has highlighted the potential of various transition metals to facilitate highly efficient and selective transformations. researchgate.netresearchgate.net

A promising frontier is the development of single-atom catalysts (SACs), which represent the ultimate in atom efficiency and offer unique catalytic properties. ethz.ch For instance, iron SACs have shown surprisingly higher activity in the semihydrogenation of alkynes compared to larger iron clusters. ethz.ch Exploring SACs for reactions with this compound could lead to unprecedented selectivity and reactivity under mild conditions.

Furthermore, binuclear catalysis, inspired by bimetallic active sites in enzymes, offers a strategy to induce novel reactivity. researchgate.net A dinickel catalysis system, for example, has been successful in the dimerization-hydrocarbofunctionalization of internal alkynes, a challenging transformation for conventional single-metal catalysts. researchgate.net Applying such systems to this compound could enable the construction of complex molecular architectures, such as pentasubstituted 1,3-dienes, in a single, atom-economical step.

The table below summarizes potential catalytic systems for future investigation.

| Catalyst Type | Potential Application for this compound | Key Advantages |

| Single-Atom Catalysts (e.g., Fe, Cu) | Selective hydrogenation, coupling reactions | Maximum atom efficiency, unique selectivity, mild reaction conditions. ethz.ch |

| Binuclear Catalysts (e.g., Dinickel) | Dimerization-hydrocarbofunctionalization | Access to novel reactivity, formation of complex products like substituted dienes. researchgate.net |

| Gold Catalysts | Cross-coupling reactions | Recyclable, functions without external oxidants. researchgate.net |

| Ruthenium Catalysts | Addition reactions, C-C bond formation | Versatile for designing various atom-economic transformations. acs.org |

| Iodine-based Catalysts | Oxidative annulation | Metal-free, cost-effective, operates in green solvents like water. rsc.org |

Exploration of Green Chemistry Approaches for Synthesis and Transformations of Alkynyl Ethers

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jetir.orggcande.org Future work on this compound will increasingly incorporate these principles.

A key focus will be the replacement of conventional toxic organic solvents with environmentally benign alternatives. jetir.org Research has demonstrated the viability of solvents derived from renewable biomass, such as 2-MeTHF and γ-Valerolactone (GVL), for transition metal-catalyzed C-H activation reactions. researchgate.net Water is another highly attractive medium, as demonstrated by an iodine-catalyzed, highly atom-economic synthesis of polycyclic aromatics in an aqueous environment. rsc.org Investigating the reactivity of this compound in these green solvents is a logical next step.

Another green strategy is the use of catalysis to replace hazardous reagents. jetir.org For example, visible-light-induced reactions using inexpensive photocatalysts represent a transition-metal-free approach to C-H functionalization, aligning with green chemistry goals. acs.org Developing photocatalytic methods for transforming this compound could significantly reduce the reliance on toxic and costly reagents.

| Green Chemistry Approach | Application to this compound Chemistry | Expected Benefits |

| Use of Green Solvents | Performing reactions in water, PEG, 2-MeTHF, or GVL. rsc.orgresearchgate.net | Reduced environmental impact, improved safety, potential for catalyst recycling. |

| Photocatalysis | Visible-light-induced C-H functionalization and coupling reactions. acs.org | Avoidance of transition metals, use of renewable energy source, mild conditions. |

| Solvent-Free Synthesis | Conducting reactions without a liquid medium. jetir.org | Elimination of solvent waste, simplified purification, potential for lower energy use. |

| Atom-Economic Reagents | Employing catalysts like iodine instead of stoichiometric metal reagents. rsc.org | Reduced waste, lower cost, decreased toxicity. |

Integration into Advanced Materials and Bioorthogonal Chemical Systems (as a scaffold)

The alkyne moiety is a powerful functional group for applications in materials science and bioorthogonal chemistry. acs.orgescholarship.org The specific structure of this compound makes it a candidate for incorporation as a scaffold into more complex systems.

In materials science, multicomponent tandem polymerizations involving alkynes have been used to create sulfur-rich polymers with high molecular weights and high refractive indices. acs.org The efficiency and operational simplicity of these one-pot reactions make them attractive for creating novel materials. This compound could serve as a monomer in such polymerizations, allowing for the tuning of polymer backbone structures and photophysical properties.

In the realm of bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, alkynes are indispensable. nih.govacs.org They are key participants in reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC). escholarship.orgacs.org While terminal alkynes are common, internal alkynes can also participate in these "click" reactions. Research into fluorinated ynol ethers has shown that substituents can be tuned to activate and stabilize alkynes for bioorthogonal reactivity. nih.gov Future studies could functionalize this compound to create probes for labeling proteins, nucleic acids, and other biomolecules, contributing to the elucidation of complex biological processes. nih.govcam.ac.uk

Computational Design of New Reactivity Modes for Methoxy-Substituted Alkynes

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, guiding the development of new reactions. nih.gov Density Functional Theory (DFT) and other methods can be used to investigate mechanistic pathways, analyze transition states, and assess the catalytic potential of novel complexes. rsc.org

For methoxy-substituted alkynes like this compound, computational studies can elucidate the electronic effects of the methoxy (B1213986) group on the alkyne's reactivity. The electron-donating nature of the ether oxygen polarizes the triple bond, influencing its behavior as both an electrophile and a nucleophile. tminehan.com Computational analysis can help predict how this polarization will affect cycloaddition reactions, interactions with catalysts, and the barriers to various reaction pathways. nih.govmdpi.com

A recent study demonstrated the power of this approach, where a dearomative Claisen-type rearrangement of a benzyl (B1604629) alkynyl ether was successfully predicted through computational evaluation of virtual substrates. acs.org Applying similar computer-aided design principles to this compound could uncover entirely new, non-intuitive reaction modes and lead to the discovery of novel cascade reactions for building molecular complexity.

Tandem Strategies for Multi-Component Reactions involving this compound

Tandem, or cascade, reactions are highly efficient processes in which multiple bond-forming events occur in a single pot without isolating intermediates. tminehan.comnih.gov This approach increases molecular complexity rapidly and aligns with the principles of green chemistry by reducing solvent use and purification steps. acs.org Alkynyl ethers are particularly well-suited for such strategies due to their dual nucleophilic and electrophilic character. tminehan.com

Future research is expected to design new tandem sequences starting from this compound. For example, Lewis acid-promoted tandem additions of metalated alkynyl ethers to epoxides and carbonyl compounds can form three new carbon-carbon bonds and a lactone ring in a single, atom-economical transformation. tminehan.comnih.gov Adapting this methodology to this compound could provide stereoselective access to complex lactones.

Another powerful strategy involves sigmatropic rearrangements. Allyl alkynyl ethers, for instance, undergo a rapid rsc.orgrsc.org-sigmatropic rearrangement even at cryogenic temperatures to form ketene (B1206846) intermediates, which can be trapped by various nucleophiles to generate complex carboxylic acid derivatives. nih.govnih.gov While this compound itself is not an allyl ether, it could be a precursor to one, or its core structure could be incorporated into molecules designed to undergo other types of tandem cyclization or multi-component coupling reactions. rsc.org The development of such strategies will continue to be a major theme, aiming to build complex molecular frameworks from simple precursors in a highly efficient manner.

Q & A

Basic: What are the recommended synthetic routes for 4-ethyl-1-methoxyhex-2-yne, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of alkynes like this compound typically involves strategies such as:

- Elimination reactions (e.g., dehydrohalogenation of vicinal dihalides using strong bases like KOH/EtOH) .

- Sonogashira coupling between terminal alkynes and aryl/vinyl halides, requiring palladium catalysts and copper co-catalysts .

For optimization, monitor reaction kinetics via GC-MS or in-situ IR spectroscopy. Adjust solvent polarity (e.g., THF vs. DMF) to balance reactivity and stability of intermediates. Thermochemical data from analogous compounds (e.g., enthalpy of alkyne formation in (Z)-4-methyl-2-hexene) can guide temperature control .

Advanced: How can contradictory spectral data (e.g., NMR vs. GC-MS) for this compound be resolved?

Methodological Answer:

Contradictions may arise from:

- Impurity interference : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and re-analyze .

- Dynamic effects : Use low-temperature NMR (e.g., ¹H NMR at −40°C) to reduce rotational barriers and clarify splitting patterns .

- Isotopic labeling : Introduce deuterated analogs to confirm peak assignments . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN374 standard), safety goggles, and lab coats. Use fume hoods for vapor containment .

- Respiratory protection : For volatile phases, employ NIOSH-certified P95 respirators .

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Note: Chronic toxicity data are unavailable; treat as a potential irritant and avoid skin contact .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states in Sonogashira coupling reactions. Focus on orbital interactions (e.g., HOMO-LUMO gaps) between the alkyne and Pd catalysts .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing Pd intermediates) .

- QSPR models : Corrate experimental reaction yields with descriptors like Hammett constants or steric parameters of substituents .

Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

- GC-FID : Use a non-polar column (DB-5) with temperature programming (50°C to 250°C at 10°C/min) for separation .

- HPLC-DAD : Employ a C18 column with acetonitrile/water (70:30) mobile phase; detect at 210–230 nm .

- Headspace-GC-MS : For volatile impurities, optimize equilibration time (30–60 min) at 80°C .

Advanced: How do steric and electronic effects of the methoxy group influence the alkyne’s stability and reactivity?

Methodological Answer:

- Steric effects : The methoxy group at position 1 creates torsional strain in the hex-2-yne backbone, increasing susceptibility to nucleophilic attack. Compare with analogs lacking substituents (e.g., 1-methoxyhex-2-yne) via kinetic studies .

- Electronic effects : The electron-donating methoxy group raises the HOMO energy of the alkyne, enhancing its reactivity in [2+2] cycloadditions. Validate with UV-Vis spectroscopy and computational electron density maps .

Basic: What are the environmental persistence indicators for this compound, and how can biodegradation be assessed?

Methodological Answer:

- PBT assessment : Use OECD 301D (Closed Bottle Test) to measure biodegradability in aqueous systems .

- Soil mobility : Conduct column leaching experiments with loamy soil; quantify via LC-MS .

- Bioaccumulation potential : Estimate log Kow values using EPI Suite; experimentally validate with octanol-water partitioning .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic pathways of this compound in biological systems?

Methodological Answer:

- Synthesis of labeled analogs : Introduce ¹³C at the ethyl group via Grignard reactions with ¹³CH3CH2MgBr .

- Tracing metabolites : Administer labeled compound to in vitro hepatocyte models; analyze metabolites via LC-HRMS/MS. Compare fragmentation patterns to identify oxidation sites (e.g., epoxidation at the triple bond) .

Basic: What are the ethical considerations in publishing incomplete toxicity data for this compound?

Methodological Answer:

- Transparency : Clearly state data gaps (e.g., chronic toxicity) in the limitations section .

- Precautionary principle : Recommend handling protocols exceeding minimal safety requirements (e.g., double-gloving) .

- Citation ethics : Cite peer-reviewed studies over non-validated sources (e.g., avoid unverified databases like BenchChem) .

Advanced: How can machine learning optimize the synthesis and application of this compound derivatives?

Methodological Answer:

- Dataset curation : Compile reaction conditions (solvent, catalyst, yield) from literature into a structured database .

- Neural networks : Train models on PyTorch or TensorFlow to predict optimal catalysts for functionalization (e.g., Au vs. Pd for alkyne hydration) .

- Active learning : Use Bayesian optimization to iteratively refine reaction parameters (temperature, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.